molecular formula C10H10N2O2 B12813204 2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-19-1

2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12813204
CAS No.: 17326-19-1
M. Wt: 190.20 g/mol
InChI Key: BSCHRNZCVVUQJR-UHFFFAOYSA-N
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Description

2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant has been developed . This method provides an easy access to functionalized derivatives of the compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones is an example of an operationally simple reaction that proceeds under mild conditions and can be executed on a gram scale .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxygen, and chalcogen sources (e.g., sulfur or selenium compounds). Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, such as 3-ArS/ArSe derivatives .

Scientific Research Applications

2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, while electrophilic substitution occurs mainly at position 8 of the molecule . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its methoxy and methyl substituents, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

17326-19-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-methoxy-7-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-8-11-9(14-2)5-10(13)12(8)6-7/h3-6H,1-2H3

InChI Key

BSCHRNZCVVUQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)OC)C=C1

Origin of Product

United States

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